Metaclazepam

Overview

Description

Metaclazepam, marketed under the brand name Talis, is a benzodiazepine derivative. It is primarily used as an anxiolytic, meaning it helps reduce anxiety. Unlike other benzodiazepines such as diazepam or bromazepam, this compound has relatively fewer sedative or muscle relaxant properties .

Mechanism of Action

Target of Action

Metaclazepam and Brometazepam are both benzodiazepine derivatives . Their primary target is the GABA-A receptor , which is a major inhibitory neurotransmitter receptor in the central nervous system.

Mode of Action

Both this compound and Brometazepam bind to the GABA-A receptor, causing a conformational change and potentiating its inhibitory effects . This interaction enhances the action potential of nerve cells, slowing down the transmission of messages around the brain, resulting in fewer thoughts, reduced anxiety levels, and feelings of calmness and relaxation .

Biochemical Pathways

The major metabolic pathways of this compound lead via stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite . For Brometazepam, structural modifications, such as the presence of a pyridine ring, can greatly enhance the rate of hydroxylation .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug significantly impact its bioavailability. This compound has an active metabolite N-desmethylthis compound, which is the main metabolite of this compound . Bromazepam’s bioavailability is 84% following oral administration . The time to peak plasma level is 1 - 4 hours .

Result of Action

The interaction of this compound and Brometazepam with the GABA-A receptor results in anxiolytic effects, with less sedative or muscle relaxant properties than other benzodiazepines . This leads to reduced anxiety levels and feelings of calmness and relaxation .

Action Environment

The action, efficacy, and stability of this compound and Brometazepam can be influenced by various environmental factors. These factors can include the individual’s age, health status, and the presence of other drugs or substances in the body. For instance, Bromazepam can interact with alcohol, producing additive sedative-hypnotic effects .

Biochemical Analysis

Biochemical Properties

Metaclazepam interacts with various enzymes and proteins in the body. The major metabolic pathways of this compound involve stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite .

Cellular Effects

It is known that this compound has less sedative or muscle relaxant properties than other benzodiazepines , suggesting that it may have specific effects on neuronal cells.

Molecular Mechanism

The molecular mechanism of this compound involves interactions with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines

Metabolic Pathways

This compound is involved in several metabolic pathways. The major metabolic pathways of this compound involve stepwise demethylation of the O-methyl and/or the N-methyl group . Further aromatic hydroxylation yields another metabolite .

Preparation Methods

Metaclazepam can be synthesized through a cyclization reaction of the acyl diamine with phosphorus oxychloride, yielding a mixture of two isomeric compounds. This mixture is then converted into 1-methyl-2-methoxymethyl-5-(2’-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine using sodium methoxide in methanol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.

Chemical Reactions Analysis

Metaclazepam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

Metaclazepam has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.

Biology: It is used to study the effects of benzodiazepines on the central nervous system.

Medicine: It is used in clinical trials to evaluate its efficacy and safety as an anxiolytic.

Industry: It is used in the pharmaceutical industry for the development of new anxiolytic drugs

Comparison with Similar Compounds

Metaclazepam is similar to other benzodiazepines such as diazepam, bromazepam, and clonazepam. it is unique in that it has relatively fewer sedative or muscle relaxant properties compared to these compounds. This makes it a more selective anxiolytic .

List of Similar Compounds

- Diazepam

- Bromazepam

- Clonazepam

- Lorazepam

- Alprazolam

Properties

IUPAC Name |

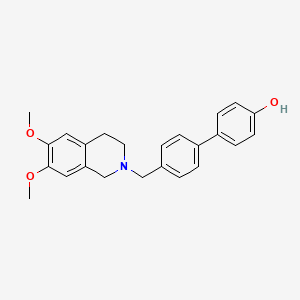

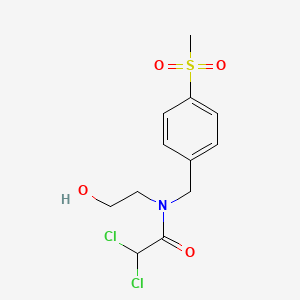

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABYCCJHARSRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905121 | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84031-17-4 | |

| Record name | Metaclazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaclazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METACLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Metaclazepam exert its anxiolytic effects?

A1: this compound, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []

Q2: Does this compound affect other neurotransmitter systems?

A2: While this compound's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.

Q4: Are there specific analytical methods for this compound detection and quantification?

A4: Yes, various analytical methods have been developed for this compound. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of this compound alongside other benzodiazepines in plasma samples. []

Q5: How does the structure of this compound contribute to its pharmacological profile?

A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of this compound plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []

Q6: What are the primary metabolic pathways of this compound in humans?

A6: this compound undergoes metabolism in the liver, with N-desmethylthis compound identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []

Q7: How is this compound absorbed and distributed in the body?

A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of this compound leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of this compound and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []

Q8: Has this compound's efficacy as an anxiolytic been clinically evaluated?

A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]

Q9: Does this compound impact psychomotor performance or cognitive function?

A9: Studies investigating the effects of this compound on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that this compound, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]

Q10: Does this compound interact with alcohol?

A11: Concomitant consumption of this compound and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)